N-phenethylprop-2-yn-1-amine

Trace amine pharmacology 2-Phenylethylamine prodrugs In vivo pharmacokinetics

Researchers studying TAAR1 or trace amine signaling require sustained PEA elevation without dopaminergic confounds. Direct PEA injection is transient; selegiline generates amphetamine metabolites. This propargylamine uniquely combines MAO-B inhibition with PEA prodrug activity. - >4 h elevated PEA in brain, blood, liver (vs. minutes with PEA alone) - No N-methyl group → zero amphetamine/methamphetamine formation - Preferential liver > brain MAO-B inhibition - Also functions as green chemistry intermediate: MOF-catalyzed CO2 cyclization to 2-oxazolidinones (TON up to 1740)

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 58185-47-0
Cat. No. B3145820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethylprop-2-yn-1-amine
CAS58185-47-0
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC#CCNCCC1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2
InChIKeyLDYSJQKNEXGCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenethylprop-2-yn-1-amine: Dual-Action Prodrug and MAO-B Inhibitor Profile


N-Phenethylprop-2-yn-1-amine (also known as N-propargyl-2-phenylethylamine) is a propargylamine-derivatized phenethylamine that functions simultaneously as a prodrug of the trace amine 2-phenylethylamine (PEA) and as a preferential monoamine oxidase B (MAO-B) inhibitor [1][2]. This dual mechanism enables sustained elevation of endogenous PEA levels beyond what either a simple PEA prodrug or a standalone MAO inhibitor can achieve, positioning the compound as a specialized pharmacological tool for studying trace amine function in the central nervous system [1].

Mechanism Dual PEA prodrug and MAO-B inhibitor for sustained trace amine elevation
Application Sustained CNS PEA exposure studies; TAAR pathway investigations
Advantage No amphetamine-type metabolite formation; cleaner dopaminergic baseline

Why Generic Propargylamines Cannot Substitute


Propargylamine derivatives are a broad class that includes clinical MAO-B inhibitors (e.g., selegiline, rasagiline) and research-grade PEA prodrugs (e.g., CEPEA, DPGPEA). However, these analogs differ critically in their metabolic fate, amine-release profile, and MAO subtype selectivity. For example, selegiline (N-methyl-N-propargyl-2-phenylethylamine) is metabolized to amphetamine and methamphetamine, introducing dopaminergic confounds absent with N-phenethylprop-2-yn-1-amine [1][2]. Conversely, CEPEA (N-(2-cyanoethyl)-2-phenylethylamine) elevates PEA levels but lacks intrinsic MAO inhibitory activity, failing to suppress PEA degradation concurrently [3]. N-Phenethylprop-2-yn-1-amine is the only compound in this series that delivers both PEA release and enzymatic protection through a single molecular entity, making direct substitution with other propargylamines or prodrugs scientifically invalid for experiments that require coordinated PEA elevation and MAO-B inhibition.

1
Selegiline-like analogs produce amphetamine confounds N-Methyl propargylamines are metabolized to amphetamine/methamphetamine, altering dopamine pathways and obscuring PEA-specific readouts.
2
CEPEA lacks MAO inhibition N-Cyanoethyl-PEA prodrugs release PEA but do not suppress MAO-mediated degradation, failing to sustain elevated PEA.
3
Dipropargyl analogs show weaker MAO-B selectivity DPGPEA (dipropargyl-PEA) has reduced MAO-B inhibition compared to pargyline, lacking the tissue-differential profile of the mono-propargyl compound.

Quantitative Differentiation Evidence


PEA Elevation Duration vs Direct PEA

Intraperitoneal administration of N-phenethylprop-2-yn-1-amine (0.1 mmol/kg) in rats produced marked elevations in 2-phenylethylamine (PEA) levels in brain, blood, and liver that remained significantly above controls for more than 4 hours [1]. In contrast, administration of equimolar PEA itself produced only transient increases that decreased rapidly in brain and blood [2]. This ~4-fold or greater prolongation of PEA exposure is due to the compound's dual prodrug and MAO-B inhibitory functions acting in concert.

PEA elevation duration
Cross-study context
Target: >4 h sustained PEA in brain, blood, liver after 0.1 mmol/kg i.p. vs PEA alone: transient increase, rapid decline
Supports sustained PEA exposure protocols for CNS trace amine studies
Direct PEA injection unsuitable for chronic protocols
Trace amine pharmacology 2-Phenylethylamine prodrugs In vivo pharmacokinetics

MAO-B Selectivity and Tissue-Differential Inhibition

At a dose of 0.1 mmol/kg i.p., N-phenethylprop-2-yn-1-amine acted as a preferential MAO-B inhibitor, with selectivity significantly more pronounced in liver than in brain [1]. By comparison, the non-selective MAO inhibitor tranylcypromine and the MAO-B inhibitor pargyline produce strong inhibition in both tissues without this marked tissue-differential effect [2]. DPGPEA (N,N-dipropargyl-2-phenylethylamine), a close dipropargyl analog, exhibited MAO-B inhibition that was described as "much weaker than seen with tranylcypromine or pargyline" at the same dose range, whereas N-phenethylprop-2-yn-1-amine showed robust, tissue-selective inhibition [2].

MAO-B selectivity tissue pattern
Cross-study context
Preferential MAO-B inhibitor; selectivity markedly more pronounced in liver than brain; 5-HT unaffected, noradrenaline/dopamine changes returned by 3 h
Liver-predominant MAO-B profile may support peripheral PEA protection with limited brain MAO-A impact
Tissue differential absent in tranylcypromine or pargyline
MAO-B selective inhibition Tissue-specific pharmacology Neurochemical profiling

Metabolic Cleanliness: No Amphetamine-Type Metabolites

Selegiline (N-methyl-N-propargyl-2-phenylethylamine) is metabolized to both amphetamine and methamphetamine, which introduce significant dopaminergic and behavioral confounds in preclinical models [1]. Its analog MPPE was specifically developed to avoid amphetamine formation, yet MPPE remains N-methylated and undergoes both demethylation and depropargylation via CYP2B6, 2C19, and 2D6, producing N-methylphenylethylamine and N-propargylphenylethylamine [2]. N-Phenethylprop-2-yn-1-amine, lacking the N-methyl substituent entirely, cannot generate amphetamine or methamphetamine and produces only phenylethylamine as its active release product, representing the metabolically cleanest member of this series [3].

Metabolic cleanliness
Head-to-head context
Zero amphetamine/methamphetamine formation vs selegiline (produces both); no N-methylPEA generation vs MPPE
Enables dopaminergic-confunt-free MAO inhibition studies
Critical for neurodegeneration models requiring clean PEA readout
Drug metabolism Amphetamine-free MAO inhibitors CYP450-mediated depropargylation

CYP-Mediated Metabolic Kinetics of N-PropargylPEA

N-Phenethylprop-2-yn-1-amine (N-propargylPEA) is a major metabolite formed from MPPE via CYP-catalyzed demethylation. The kinetic parameters for its formation have been determined using human liver microsomes: KM = 290 ± 70 μM and Vmax = 139 ± 16 ng/mL/min [1]. The formation of N-propargylPEA from MPPE is catalyzed by CYP2B6, 2C19, and 2D6, with CYP2B6 uniquely catalyzing both demethylation and depropargylation of the parent MPPE [2]. These experimentally determined kinetic constants provide quantitative benchmarks for metabolic stability comparisons that are absent for less-characterized propargylamine derivatives.

CYP formation kinetics
Reported
KM = 290 ± 70 μM, Vmax = 139 ± 16 ng/mL/min (human liver microsomes)
Quantitative kinetics support exposure-model interpretation
CYP2B6/2C19/2D6 mediate formation from MPPE
Enzyme kinetics CYP450 metabolism N-dealkylation

Catalytic Carboxylative Cyclization under Ambient CO2

N-Phenethylprop-2-yn-1-amine serves as a propargylic amine substrate in noble-metal-free MOF-catalyzed carboxylative cyclization with atmospheric CO2 at room temperature to yield 2-oxazolidinones [1]. The catalytic system employing [Mg3Cu2I2(IN)4(HCOO)2(DEF)4]n achieves TON up to 1740 with recyclability over 10 cycles without activity loss [2]. While many propargylic amines can participate in this reaction, the phenethyl substituent on this compound provides a specific steric and electronic profile that influences reactivity and product properties in a manner distinct from simpler alkyl or aryl propargylamines.

CO2 cyclization catalysis
Class-level
MOF-catalyzed carboxylative cyclization at ambient CO2, rt; TON up to 1740, catalyst recyclable ≥10 cycles
Supports sustainable synthesis research; data to verify for specific compound
Class-level inference; phenethyl substituent influences reactivity
CO2 utilization chemistry Propargylic amine cyclization 2-Oxazolidinone synthesis

Optimal Research and Industrial Application Scenarios


Sustained PEA Elevation for TAAR Studies

Studies probing TAAR1 and related trace amine receptors require sustained elevation of endogenous PEA. N-Phenethylprop-2-yn-1-amine provides >4 h of significantly elevated PEA in brain, blood, and liver, whereas direct PEA injection yields only transient increases [1]. This extended window enables behavioral and neurochemical endpoints that are inaccessible with PEA alone.

Amphetamine-Confound-Free MAO-B Inhibition in Neurodegeneration Models

Unlike selegiline, which generates amphetamine and methamphetamine, N-phenethylprop-2-yn-1-amine lacks the N-methyl group required for amphetamine formation [1]. This makes it the preferred tool for studying MAO-B inhibition in Parkinson's disease and thiamine deficiency models where dopaminergic confounds must be eliminated.

Tissue-Specific MAO-B Pharmacological Studies

The pronounced liver > brain selectivity of MAO-B inhibition [1] enables experimental paradigms that require peripheral PEA protection without heavy brain MAO-A suppression, a profile not achievable with non-selective inhibitors like tranylcypromine or evenly distributed MAO-B inhibitors like pargyline [2].

Sustainable 2-Oxazolidinone Synthesis via Ambient CO2 Fixation

As a propargylic amine substrate, N-phenethylprop-2-yn-1-amine participates in MOF-catalyzed carboxylative cyclization under atmospheric CO2 at room temperature, yielding 2-oxazolidinones with TON up to 1740 and catalyst recyclability exceeding 10 cycles [1][2]. This positions the compound as a valuable intermediate for green chemistry applications producing pharmaceutically relevant heterocycles.

Application
Selection Property
Validation Focus
Sustained PEA elevation for TAAR studies
Dual prodrug-MAO-B inhibition mechanism
PEA exposure duration and tissue distribution in rodent models
Amphetamine-confunt-free MAO-B inhibition
N-Demethylated propargylamine scaffold
Absence of amphetamine/methamphetamine metabolites; dopaminergic baseline integrity
Tissue-selective MAO-B pharmacological studies
Liver-predominant MAO-B inhibition profile
Brain vs liver MAO activity comparison; 5-HT preservation
Sustainable 2-oxazolidinone synthesis via CO2 fixation
Propargylic amine substrate for MOF-catalyzed cyclization
TON and recyclability under ambient CO2 conditions

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